

5-Fluoro-2-methoxypyrimidine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **5-Fluoro-2-methoxypyrimidine**

Cat. No.: **B100554**

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CAS Number: 17148-49-1

This technical guide provides an in-depth overview of **5-Fluoro-2-methoxypyrimidine**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological significance.

Chemical and Physical Properties

5-Fluoro-2-methoxypyrimidine is a fluorinated pyrimidine derivative with the molecular formula C₅H₅FN₂O. Its chemical structure features a pyrimidine ring substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. This unique substitution pattern imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry.

A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	17148-49-1	[1] [2]
Molecular Formula	C ₅ H ₅ FN ₂ O	
Molecular Weight	128.10 g/mol	[3]
Physical Form	Solid	
IUPAC Name	5-fluoro-2-methoxypyrimidine	
InChI Key	PDKCCWWWQBMQCA- UHFFFAOYSA-N	
Purity	Typically ≥95%	
Storage Temperature	Refrigerator	

Synthesis of 5-Fluoro-2-methoxypyrimidine

The synthesis of **5-Fluoro-2-methoxypyrimidine** can be achieved through a multi-step process. A plausible synthetic route involves the cyclocondensation of a fluorinated precursor with an appropriate amidine, followed by functional group manipulations. While a single, comprehensive protocol is not readily available in public literature, a detailed experimental procedure can be constructed by amalgamating methodologies from related syntheses of fluorinated pyrimidines.[\[4\]](#)[\[5\]](#)

Experimental Protocol: Synthesis of 5-Fluoro-2-methoxypyrimidine

This protocol is a representative synthesis based on established chemical transformations for similar molecules.

Step 1: Synthesis of Potassium (Z)-2-cyano-2-fluoroethenolate

This precursor can be synthesized in two steps from fluoroacetonitrile.[\[5\]](#) First, a Claisen condensation of fluoroacetonitrile with ethyl formate is performed to yield the enolate.

- Materials: Fluoroacetonitrile, ethyl formate, potassium tert-butoxide, anhydrous tetrahydrofuran (THF).
- Procedure:
 - To a solution of potassium tert-butoxide in anhydrous THF at -10 °C, slowly add a solution of fluoroacetonitrile and ethyl formate in THF.
 - Stir the reaction mixture at -10 °C for several hours.
 - The resulting precipitate, potassium (Z)-2-cyano-2-fluoroethenolate, is collected by filtration, washed with cold THF, and dried under vacuum.

Step 2: Cyclocondensation to form 5-Fluoro-2-methoxypyrimidin-4-amine

The potassium enolate is then reacted with O-methylisourea hemisulfate in a cyclocondensation reaction.[\[4\]](#)

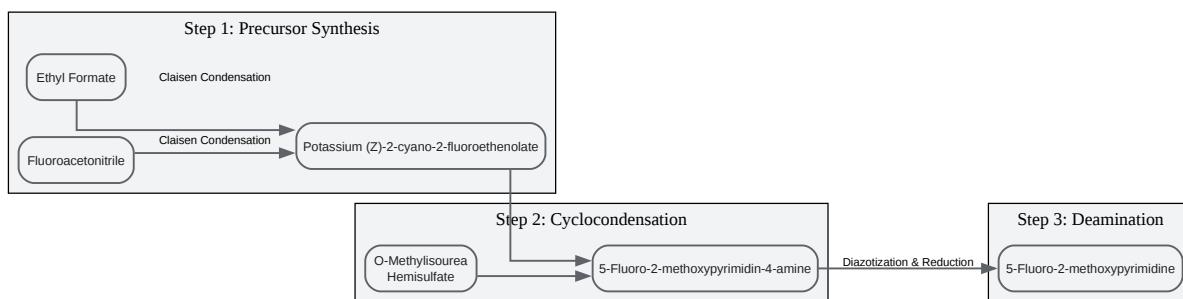
- Materials: Potassium (Z)-2-cyano-2-fluoroethenolate, O-methylisourea hemisulfate, methanol, water.
- Procedure:
 - Suspend potassium (Z)-2-cyano-2-fluoroethenolate in a mixture of methanol and water.
 - Add O-methylisourea hemisulfate to the suspension and stir at room temperature.
 - Monitor the reaction by thin-layer chromatography (TLC) until completion.
 - The product, 5-fluoro-2-methoxypyrimidin-4-amine, can be isolated by extraction and purified by column chromatography.

Step 3: Conversion to **5-Fluoro-2-methoxypyrimidine**

The final step involves the removal of the amino group, which can be achieved through various methods, such as a diazotization reaction followed by reduction.

- Materials: 5-Fluoro-2-methoxypyrimidin-4-amine, sodium nitrite, hydrochloric acid, a suitable reducing agent (e.g., hypophosphorous acid).
- Procedure:
 - Dissolve 5-Fluoro-2-methoxypyrimidin-4-amine in an aqueous acidic solution.
 - Cool the solution in an ice bath and add a solution of sodium nitrite dropwise.
 - After the diazotization is complete, add the reducing agent and allow the reaction to proceed.
 - The final product, **5-Fluoro-2-methoxypyrimidine**, is then extracted with an organic solvent, and the solvent is removed under reduced pressure.
 - Purification can be achieved by recrystallization or column chromatography.

A logical workflow for the synthesis is depicted in the following diagram:



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Synthetic Workflow for **5-Fluoro-2-methoxypyrimidine**

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of **5-Fluoro-2-methoxypyrimidine**. A reversed-phase HPLC method can be adapted from established protocols for similar fluoropyrimidines.[\[6\]](#)[\[7\]](#)

Experimental Protocol: HPLC Analysis

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be a 10:90 (v/v) mixture of acetonitrile and water.[\[6\]](#)
- Flow Rate: 1.0 mL/min.[\[6\]](#)
- Detection: UV detection at a wavelength of approximately 265 nm.[\[6\]](#)[\[7\]](#)
- Sample Preparation: Dissolve an accurately weighed sample of **5-Fluoro-2-methoxypyrimidine** in the mobile phase to a known concentration.

Biological Significance and Applications

5-Fluoro-2-methoxypyrimidine serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of anticancer and antiviral agents. The fluorine atom at the 5-position is a key pharmacophore in many pyrimidine-based antimetabolites.

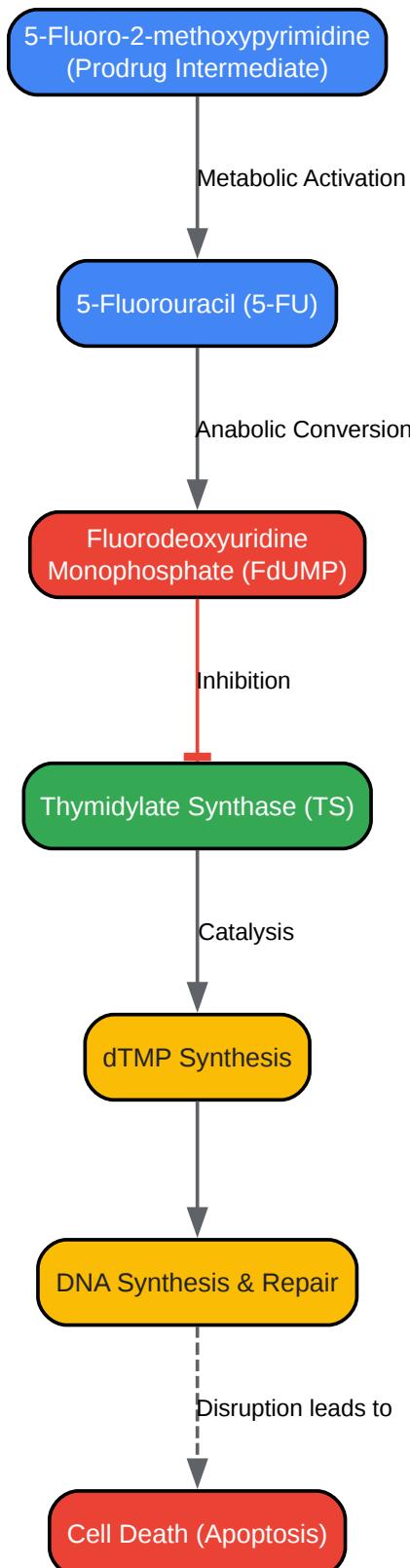
Mechanism of Action of 5-Fluoropyrimidines

Derivatives of 5-fluoropyrimidine, such as the well-known anticancer drug 5-Fluorouracil (5-FU), exert their cytotoxic effects primarily through the inhibition of thymidylate synthase (TS).[\[1\]](#)[\[8\]](#) This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTTP), an essential precursor for DNA synthesis and repair.

The general mechanism involves the intracellular conversion of the 5-fluoropyrimidine into fluorodeoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with

thymidylate synthase and its cofactor, N⁵,N¹⁰-methylenetetrahydrofolate. This complex effectively inhibits the enzyme, leading to a depletion of the dTMP pool, which in turn disrupts DNA replication and repair, ultimately inducing cell death in rapidly proliferating cancer cells.[\[1\]](#) [\[8\]](#)

The metabolic activation and inhibitory action of 5-fluoropyrimidines are illustrated in the following signaling pathway diagram:



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Mechanism of Action for 5-Fluoropyrimidine Derivatives

Safety Information

5-Fluoro-2-methoxypyrimidine should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

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